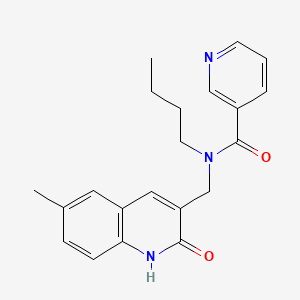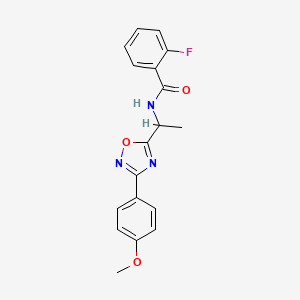
2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is an organic compound that encompasses a range of intriguing chemical and biological properties. This compound features distinct functional groups including fluorine, methoxyphenyl, and oxadiazole, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multi-step reactions.
Formation of the Oxadiazole Ring: : The initial step usually involves the synthesis of the 1,2,4-oxadiazole ring, which can be achieved through the reaction of acylhydrazides with nitriles.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Incorporation of the Fluorobenzamide Group: : The final step generally involves the coupling of the fluoro-substituted benzamide with the previously synthesized oxadiazole intermediate. This can be done through amide coupling reactions using reagents like carbodiimides or coupling agents like HATU under controlled conditions.
Industrial Production Methods
Industrial synthesis would follow similar pathways but on a larger scale, often employing more efficient and economically viable methods. Techniques such as continuous flow synthesis and the use of automated synthesizers may be implemented to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often targeting the methoxyphenyl group.
Reduction: : Reduction reactions can alter the oxadiazole ring or the benzamide portion.
Substitution: : The fluorine atom makes the compound a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation over palladium can be utilized.
Substitution: : Nucleophiles such as amines or thiols can be employed under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: : Products may include benzoic acid derivatives.
Reduction: : Products may include reduced forms of the oxadiazole or benzamide moieties.
Substitution: : Products depend on the nucleophile used, resulting in derivatives like amino-substituted benzamides.
科学的研究の応用
2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to its structural resemblance to known bioactive compounds.
Industry: : Utilized in the development of novel materials and polymers due to its unique chemical properties.
作用機序
The compound’s mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine and methoxy groups can significantly influence its binding affinity and activity.
Molecular Targets and Pathways Involved
Enzymes: : May act as inhibitors or modulators of enzymes such as kinases.
Receptors: : Potential interactions with G-protein coupled receptors or ion channels.
類似化合物との比較
Unique Aspects
Fluorine Substitution: : Enhances metabolic stability and bioavailability.
Oxadiazole Ring: : Provides a unique electronic and structural framework that is often associated with biological activity.
List of Similar Compounds
2-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-chlorobenzamide
2-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
This compound stands out due to the combination of fluorine, methoxyphenyl, and oxadiazole groups, making it a versatile subject of study in multiple research domains.
特性
IUPAC Name |
2-fluoro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11(20-17(23)14-5-3-4-6-15(14)19)18-21-16(22-25-18)12-7-9-13(24-2)10-8-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAWXNLHBCJKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685216.png)
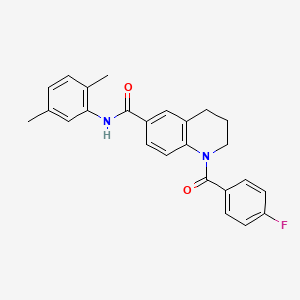
![4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine](/img/structure/B7685221.png)
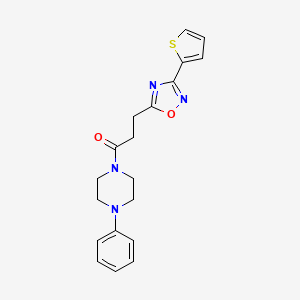
![3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7685248.png)
![N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7685251.png)
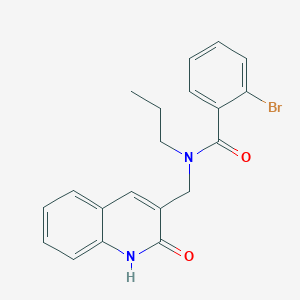
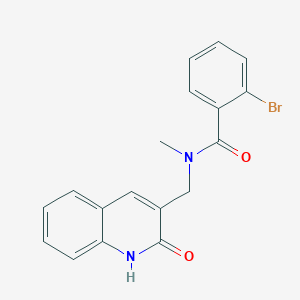
![N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7685277.png)
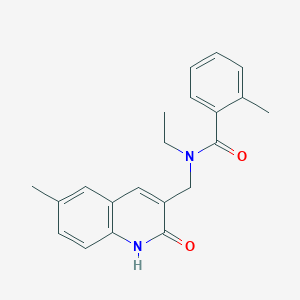
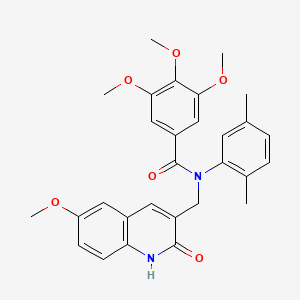
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685314.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B7685316.png)
